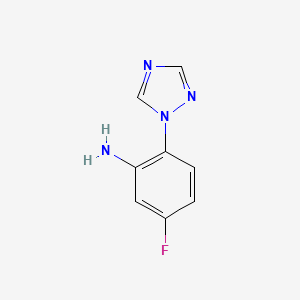

5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline

Descripción general

Descripción

5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is an aromatic compound that contains a fluorine atom, a triazole ring, and an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazine derivative, which is then cyclized with formic acid to yield the triazole ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline has shown promising antimicrobial properties. Studies indicate that triazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens. The presence of the fluoro group enhances its efficacy by increasing lipophilicity, allowing better penetration into microbial cell membranes .

Anticancer Research

Research has demonstrated that compounds containing the triazole moiety can act as anticancer agents. For instance, derivatives similar to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism often involves the disruption of DNA synthesis and cell division in cancer cells .

Case Study: Synthesis and Testing

A notable study synthesized a series of triazole derivatives, including this compound, to evaluate their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Agrochemical Applications

Fungicides

The compound is also being explored as a potential fungicide. Its structural characteristics allow it to inhibit specific enzymes involved in fungal metabolism. Field trials have shown that formulations containing this compound can effectively control fungal pathogens in crops like wheat and rice .

Insecticides

In addition to its fungicidal properties, this compound has been assessed for insecticidal activity against various pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Research indicates that it can be an effective component in integrated pest management strategies.

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation.

Case Study: Polymer Synthesis

A recent study focused on developing high-performance polymers using this compound as a monomer. The resulting materials exhibited superior tensile strength and thermal resistance compared to conventional polymers. This advancement opens new avenues for applications in aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This inhibition can disrupt the biosynthesis of essential compounds in pathogens, leading to their death.

Actividad Biológica

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antifungal applications. This compound contains a triazole ring, which is known for its diverse biological properties, including antifungal and anticancer activities.

- Molecular Formula : C₈H₇FN₄

- Molecular Weight : 178.16 g/mol

- CAS Number : 869942-02-9

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. A study on 1,2,4-triazole derivatives showed that compounds with similar structures could inhibit various cancer cell lines effectively. For instance:

- IC50 Values : Compounds related to triazole structures demonstrated IC50 values in the low micromolar range against HepG2 (liver cancer) and PANC1 (pancreatic cancer) cells. For example, one derivative exhibited an IC50 of 0.23 µM against PANC1 cells .

Antifungal Activity

The compound also shows promising antifungal properties. Triazole derivatives are known to function as potent antifungal agents against pathogens such as Candida albicans and Cryptococcus neoformans. In particular:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values for triazole compounds ranging from 0.0156 to 2.0 μg/mL against various fungal strains. The presence of fluorine in the phenyl ring was noted to enhance antifungal activity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following observations have been made regarding its SAR:

- Fluorine Substitution : The introduction of fluorine atoms on the aromatic ring significantly enhances the biological activity of triazole derivatives.

- Positioning of Functional Groups : The placement of electron-withdrawing groups at specific positions on the triazole ring can lead to improved potency against cancer cells and fungi .

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

- Indolinone-Triazole Hybrids : A series of indolinone-triazole hybrids were synthesized and tested for their cytotoxicity against various cancer cell lines. One compound showed an IC50 value of 10.02 μM against HepG2 cells, indicating significant anticancer potential .

- DprE1 Inhibitors : Novel compounds designed as inhibitors for the DprE1 enzyme demonstrated IC50 values around 3 μM, showcasing their potential in tuberculosis treatment while highlighting the versatility of triazole derivatives in medicinal chemistry .

Propiedades

IUPAC Name |

5-fluoro-2-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJGYWPJKAVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251841 | |

| Record name | 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-02-9 | |

| Record name | 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.